Ethyl 5-(3-bromophenyl)-2-methylpyrazole-3-carboxylate
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Overview
Description
Ethyl 5-(3-bromophenyl)-2-methylpyrazole-3-carboxylate is a chemical compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This specific compound is characterized by the presence of an ethyl ester group, a bromophenyl group, and a methyl group attached to the pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-(3-bromophenyl)-2-methylpyrazole-3-carboxylate typically involves the reaction of 3-bromobenzoyl chloride with ethyl 2-methylpyrazole-3-carboxylate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an appropriate solvent like dichloromethane. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(3-bromophenyl)-2-methylpyrazole-3-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles in the presence of a suitable catalyst.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides.
Reduction Reactions: Reduction of the ester group can lead to the formation of alcohol derivatives.
Common Reagents and Conditions
Substitution: Palladium-catalyzed cross-coupling reactions using reagents like organoboron compounds.
Oxidation: Use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Employing reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of various substituted pyrazole derivatives.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Scientific Research Applications
Ethyl 5-(3-bromophenyl)-2-methylpyrazole-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of Ethyl 5-(3-bromophenyl)-2-methylpyrazole-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . The exact molecular pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 5-(4-bromophenyl)-2-methylpyrazole-3-carboxylate
- Ethyl 5-(3-chlorophenyl)-2-methylpyrazole-3-carboxylate
- Ethyl 5-(3-fluorophenyl)-2-methylpyrazole-3-carboxylate
Uniqueness
Ethyl 5-(3-bromophenyl)-2-methylpyrazole-3-carboxylate is unique due to the presence of the bromine atom at the 3-position of the phenyl ring. This specific substitution pattern can influence the compound’s reactivity and biological activity, making it distinct from other similar compounds.
Properties
Molecular Formula |
C13H13BrN2O2 |
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Molecular Weight |
309.16 g/mol |
IUPAC Name |
ethyl 5-(3-bromophenyl)-2-methylpyrazole-3-carboxylate |
InChI |
InChI=1S/C13H13BrN2O2/c1-3-18-13(17)12-8-11(15-16(12)2)9-5-4-6-10(14)7-9/h4-8H,3H2,1-2H3 |
InChI Key |
BNQFPAOQKXUTGU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=NN1C)C2=CC(=CC=C2)Br |
Origin of Product |
United States |
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